C-(1-Cyclopropyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine

β2-adrenergic receptor negative allosteric modulator aqueous solubility

Researchers requiring a stable, soluble β2-adrenergic receptor (β2AR) negative allosteric modulator (NAM) often encounter compounds with poor pharmacokinetics that confound in vivo studies. This non-amide benzimidazole amine directly addresses those limitations. - Validated β2AR NAM with an in vivo half-life of 3.78 h, enabling sustained dosing protocols. - Aqueous solubility of 243.27 μM ensures reliable in vitro assay formulation without precipitation. - Non-amide scaffold eliminates the metabolic instability of earlier amide-based analogs, providing a safer, reproducible research tool.

Molecular Formula C17H17N3
Molecular Weight 263.34 g/mol
CAS No. 1096936-82-1
Cat. No. B3212166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC-(1-Cyclopropyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine
CAS1096936-82-1
Molecular FormulaC17H17N3
Molecular Weight263.34 g/mol
Structural Identifiers
SMILESC1CC1N2C3=CC=CC=C3N=C2C(C4=CC=CC=C4)N
InChIInChI=1S/C17H17N3/c18-16(12-6-2-1-3-7-12)17-19-14-8-4-5-9-15(14)20(17)13-10-11-13/h1-9,13,16H,10-11,18H2
InChIKeyZFWMINHSKOIEBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C-(1-Cyclopropyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine Procurement Guide


C-(1-Cyclopropyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine (CAS 1096936-82-1) is a synthetic small molecule belonging to the N-benzylbenzimidazole amine class, characterized by a benzimidazole core bearing a cyclopropyl group at N1 and a phenyl-methylamine moiety at C2 . This compound has been specifically investigated as a negative allosteric modulator (NAM) of the β2-adrenergic receptor (β2AR), where its non-amide structural design distinguishes it from earlier amide-based benzimidazole derivatives with documented metabolic instability [1]. Unlike generic benzimidazole building blocks, this compound has been characterized in quantitative in vitro and pharmacokinetic studies relevant to GPCR allosteric modulator development.

Target Class β2-adrenergic receptor (β2AR) negative allosteric modulator
Chemotype Non-amide N-benzylbenzimidazole amine (C series)
Research Context In vitro and in vivo pharmacological profiling for allosteric modulation studies

Why Generic Benzimidazole NAMs Cannot Replace This Compound


Within the β2AR negative allosteric modulator (NAM) chemical space, generic substitution based solely on core scaffold similarity (e.g., any benzimidazole derivative) is scientifically unsound and carries procurement risk. The lead compound Cmpd-15, a peptide-like β2AR NAM, suffers from extremely poor aqueous solubility and rapid hepatic clearance (in vitro T1/2 in human liver microsomes: 1.54 min), rendering it unsuitable for most in vivo pharmacological studies [1]. Earlier benzimidazole amide congeners (B series, including BY1) retained the metabolically labile aniline moiety, leading to short rat in vivo half-lives (e.g., 36 min for a top amide analog) [1]. The target compound belongs to the non-amide C series (N-benzylbenzimidazole amines), where the amide bond is replaced by a carbon–nitrogen bond, a design strategy that simultaneously improves solubility, metabolic stability, and safety [1]. Procurement of an uncharacterized benzimidazole analog lacking these specific structural and pharmacological validations risks obtaining a compound with undefined potency, unknown solubility, or latent toxicity—nullifying its utility in reproducible β2AR allosteric modulation research.

Scaffold similarity ≠ functional equivalence
Generic benzimidazole derivatives may lack β2AR NAM activity or characterized pharmacological profiles.
Amide-based analogs carry metabolic instability
Benzimidazole amide series (e.g., B series) exhibit short half-lives and poor solubility, limiting in vivo use.
Uncharacterized N1-alkyl analogs pose undefined risks
N1-methyl or N1-ethyl benzimidazoles lack β2AR-specific potency, PK, and safety data.

Quantitative Differentiation Evidence Against Cmpd-15 and Amide Analogs


Aqueous Solubility Improvement over Cmpd-15

The target compound (designated CY2 in the C series) exhibits an aqueous solubility of 243.27 μM, approximately 13 times higher than that of the lead compound Cmpd-15 measured under the same conditions [1]. This represents a critical physicochemical differentiation, as Cmpd-15 is described as having 'very poor aqueous solubility' that adversely affects its pharmacokinetic profile and overall drug-likeness [1]. Earlier benzimidazole amide derivatives (B series, including BY1) also suffered from poor aqueous solubility, a limitation that motivated the design of the non-amide C series to which the target compound belongs [1].

Aqueous Solubility vs. Cmpd-15
Head-to-head
243.27 μM ~13× higher than Cmpd-15
Supports in vitro assay preparation and dose-response reliability
Kinetic solubility assay; reported in Chen et al. 2026
β2-adrenergic receptor negative allosteric modulator aqueous solubility

In Vivo Half-Life vs. Cmpd-15 and Amide Series

In in vivo pharmacokinetic studies, the target compound CY2 demonstrated an elimination half-life (T1/2) of 3.78 hours, which is described as 'significantly superior' to that of the lead compound Cmpd-15 [1]. By comparison, previous benzimidazole amide derivatives showed extremely poor metabolic stability: Cmpd-15 exhibited in vitro human liver microsomal T1/2 of only 1.54 min with a hepatic extraction ratio (Eh) of 99.3%, confirming near-complete first-pass elimination [1]. Even the best amide-based benzimidazole analog from prior work (B series) showed a rat in vivo T1/2 of merely 36 min [1]. The >6-fold improvement in half-life from the amide-based series to the target compound validates the non-amide design strategy.

In Vivo Half-Life
Head-to-head
3.78 h vs. Cmpd-15 (1.54 min in vitro) and amide analog (0.6 h in vivo)
Reported half-life supports sustained target engagement in animal models
In vivo PK study; >6-fold longer than best amide-based analog
pharmacokinetics half-life β2AR allosteric modulator in vivo PK

Allosteric Potency Gain over Cmpd-15 in cAMP Assay

In the GloSensor cAMP accumulation assay, the target compound CY2 exhibited allosteric antagonistic activity 2.53 times that of Cmpd-15 [1]. This compares favorably with the best-performing amide analog BY1 (B series), which showed 2.44 times the activity of Cmpd-15 in the same assay [1]. Thus, CY2 not only surpasses the historical lead but also marginally outperforms the top amide-based comparator (2.53× vs. 2.44×) while simultaneously offering markedly superior solubility and metabolic stability—a combination not achieved by any B series derivative [1]. CY2 was further confirmed to negatively modulate the functional activity of the β2AR agonist isoproterenol, consistent with negative allosteric modulation [1].

Allosteric Potency Gain
Head-to-head
2.53× Cmpd-15 GloSensor cAMP assay
Supports allosteric modulation endpoint interpretation
Marginally higher than best amide analog BY1 (2.44×)
allosteric modulation GloSensor cAMP assay β2AR NAM potency comparison

Safety Profile: No Cellular or Acute Toxicity

Drug-like property evaluation of CY2 revealed no cellular toxicity (assessed in 293T cells) and no acute toxicity in the tested in vivo model [1]. This clean safety profile contrasts with the broader challenges of benzimidazole-containing scaffolds, where metabolic activation of aniline or amide moieties can generate reactive intermediates associated with toxicity [1]. The non-amide design of the target compound eliminates the metabolically labile aniline unit that contributed to instability and potential toxicity in earlier B series derivatives [1]. While toxicity data for Cmpd-15 itself is not explicitly reported as a comparator, the combination of no observed cytotoxicity and no acute toxicity represents a minimal safety liability profile that supports procurement for in vivo pharmacological studies without confounding toxicological signals.

Safety-Related Endpoints
Class-level
No observed cellular toxicity (293T); no acute toxicity in vivo
Supports in vivo study feasibility; toxicity endpoint context
Qualitative assessment; class-level inference from non-amide series
cytotoxicity acute toxicity safety evaluation drug-like properties

N1-Cyclopropyl Pharmacophore vs. Generic Building Blocks

The N1-cyclopropyl substitution on the benzimidazole core of the target compound is a key structural feature that differentiates it from generic N1-methyl, N1-ethyl, or N1-isopropyl benzimidazole analogs commonly available in screening libraries [1]. The cyclopropyl group introduces conformational constraint and distinct steric/electronic properties that influence receptor binding at the intracellular allosteric site of β2AR [1]. Generic benzimidazole building blocks with simple alkyl N1-substituents (e.g., C-cyclopropyl-C-(1-methyl-1H-benzoimidazol-2-yl)-methylamine, CAS 1248707-86-9) lack the comprehensive pharmacological characterization (allosteric activity, solubility, PK, safety) that has been established for the target compound [1][2]. The cyclopropyl substitution is not a trivial structural variation; it represents a deliberate design element retained through multiple rounds of SAR optimization from the original Cmpd-15 scaffold [1].

N1-Cyclopropyl Identity
Class-level
Cyclopropyl at N1; distinct from N1-methyl/ethyl analogs
Structural feature linked to SAR-validated β2AR NAM activity
Characterization depth differentiates from generic screening compounds
structure-activity relationship cyclopropyl substitution benzimidazole NAM

Non-Amide Chemotype Eliminates Metabolic Liability

The target compound belongs to the C series of N-benzylbenzimidazole amines, where the amide bond present in earlier B series derivatives has been replaced by a carbon–nitrogen (amine) bond [1]. This structural modification was explicitly designed to eliminate the metabolic instability caused by the aniline moiety in benzimidazole amides [1]. The consequence is quantifiable: while the best benzimidazole amide analog (B series) achieved 2.41× the allosteric activity of Cmpd-15 but displayed a rat in vivo T1/2 of only 36 min, the target non-amide compound CY2 achieves 2.53× the activity of Cmpd-15 with a dramatically improved T1/2 of 3.78 h [1]. This demonstrates that the non-amide chemotype decouples potency from metabolic liability—a critical advantage not offered by any amide-containing benzimidazole β2AR NAM.

Non-Amide vs. Amide Series
Head-to-head
C series (CY2): T1/2 3.78 h, 2.53× activity
B series (best): T1/2 0.6 h, 2.41× activity
Non-amide chemotype reported to support simultaneous potency and extended half-life
6.3-fold longer half-life; comparable or marginally higher potency
metabolic stability amide bond replacement scaffold optimization drug design

High-Value Applications in β2AR Research


In Vivo β2AR NAM Studies with Sustained Target Engagement

The target compound's in vivo half-life of 3.78 h [1] makes it suitable for animal models of β2AR-mediated cardiovascular or respiratory pathophysiology where sustained receptor modulation is required. Unlike Cmpd-15, which is eliminated within minutes, or amide-based benzimidazole analogs with T1/2 under 1 h, this compound enables experimental protocols with once- or twice-daily dosing without the confounding effects of rapid compound clearance. The absence of acute toxicity further supports its use in repeated-dosing paradigms.

Aqueous-Compatible In Vitro Pharmacological Profiling

With an aqueous solubility of 243.27 μM [1], the target compound can be reliably formulated for in vitro assays (cAMP accumulation, β-arrestin recruitment, radioligand binding) without the solubility limitations that plague Cmpd-15 and earlier benzimidazole amides. This is essential for generating reproducible concentration-response curves and for studying allosteric cooperativity with orthosteric ligands such as isoproterenol, as demonstrated in the GloSensor cAMP assay [1].

SAR Benchmarking for Benzimidazole GPCR Allosteric Modulators

As the most thoroughly characterized member of the non-amide benzimidazole C series, this compound serves as a validated reference standard for benchmarking new β2AR NAM candidates. Its quantitative profile across potency (2.53× Cmpd-15), solubility (243.27 μM), half-life (3.78 h), and safety (no observed toxicity) [1] provides a multi-parameter benchmark against which novel analogs can be assessed. This reduces the procurement risk associated with uncharacterized benzimidazole derivatives from screening libraries.

Chemical Biology Tool for Orthosteric vs. Allosteric Dissection

The confirmed negative allosteric modulation of isoproterenol-induced β2AR activation [1] positions this compound as a tool for studies that require selective blockade of β2AR signaling via the intracellular allosteric pocket, as opposed to orthosteric antagonism by agents such as propranolol. This enables dissection of biased signaling, receptor conformational dynamics, and functional selectivity in recombinant and native β2AR-expressing systems, where subtype selectivity conferred by allosteric binding is a critical experimental requirement.

Application
Selection Property
Validation Focus
In vivo β2AR pharmacology studies
Sustained exposure and tolerability endpoint context
PK and exposure-model validation in animal models
In vitro allosteric modulation assays
High aqueous solubility for reliable concentration-response curves
cAMP and β-arrestin assay reproducibility
SAR benchmarking for benzimidazole NAMs
Multi-parameter characterization (potency, solubility, PK)
Comparator benchmarking against novel analogs
Allosteric vs. orthosteric β2AR dissection
Confirmed negative allosteric modulation with orthosteric co-application
Biased signaling and receptor conformational studies
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